Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC16267346
InChI: InChI=1S/C12H17NO2/c1-3-9(8-12(14)15-2)10-5-4-6-11(13)7-10/h4-7,9H,3,8,13H2,1-2H3
SMILES:
Molecular Formula: C12H17NO2
Molecular Weight: 207.27 g/mol

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester

CAS No.:

Cat. No.: VC16267346

Molecular Formula: C12H17NO2

Molecular Weight: 207.27 g/mol

* For research use only. Not for human or veterinary use.

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester -

Specification

Molecular Formula C12H17NO2
Molecular Weight 207.27 g/mol
IUPAC Name methyl 3-(3-aminophenyl)pentanoate
Standard InChI InChI=1S/C12H17NO2/c1-3-9(8-12(14)15-2)10-5-4-6-11(13)7-10/h4-7,9H,3,8,13H2,1-2H3
Standard InChI Key LGVXYEBYELCKJP-UHFFFAOYSA-N
Canonical SMILES CCC(CC(=O)OC)C1=CC(=CC=C1)N

Introduction

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester, also known as methyl (3S)-3-amino-3-phenylpropanoate, is a compound of significant interest in organic chemistry and medicinal applications. It is classified as an amino acid derivative, specifically an ester of an amino acid, and exhibits properties typical of both esters and amino acids. The compound's unique structural features include a benzene ring and an amino group, contributing to its chemical reactivity and biological activity.

Synthesis Methods

The synthesis of Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester can be achieved through several methods:

  • Condensation Reactions: One common approach involves the reaction between chiral hydrazine and an acylating agent to generate the target product. This method allows for the introduction of chiral centers, crucial in pharmaceutical applications where stereochemistry plays a vital role.

  • Esterification with Methanol: Another efficient method involves the use of methanol with trimethylchlorosilane as a reagent for esterification. This method produces good yields under mild reaction conditions, making it suitable for various amino acids.

  • Industrial Production: Industrial production may utilize continuous flow reactors for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters is crucial in industrial settings to ensure purity and efficiency.

Chemical Reactions

Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester can undergo various chemical reactions:

Reaction TypeDescription
OxidationCan be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
ReductionReduction reactions can convert the ester group to an alcohol or other reduced forms.
SubstitutionThe amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Biological and Medicinal Applications

This compound is of interest in biochemistry due to its potential interactions with biological targets such as enzymes or receptors. The amino group allows for hydrogen bonding with active sites on proteins, facilitating biochemical reactions. Studies suggest that compounds with similar structures exhibit activity against various biological pathways, including those involved in inflammation and neurotransmission.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Utilized in studies involving enzyme interactions and metabolic pathways.

  • Industry: Employed in the production of various chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

Compound NameKey Features
Benzenepropanoic acid, ethyl esterSimilar ester structure but with an ethyl group instead of methyl.
Benzenepropanoic acid, methyl esterLacks the amino group present in Benzenepropanoic acid, 3-amino-beta-ethyl-, methyl ester.
Benzenepropanoic acid, α-hydroxy-, methyl esterContains a hydroxyl group instead of the amino group.

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